1,2-Diphenylethanedione monoxime

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Diphenylethanedione monoxime can be synthesized through the reaction of 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:

- Dissolve 1,2-diphenylethanedione in ethanol.

- Add hydroxylamine hydrochloride and sodium acetate to the solution.

- Heat the mixture under reflux for several hours.

- Allow the reaction mixture to cool and then filter the precipitated product.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Diphenylethanedione monoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction of this compound can yield amines or hydroxylamines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,2-Diphenylethanedione monoxime can be synthesized through the reaction of 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The synthesis process typically involves:

- Dissolving 1,2-diphenylethanedione in ethanol.

- Adding hydroxylamine hydrochloride and sodium acetate.

- Heating the mixture under reflux for several hours.

- Cooling the mixture and filtering the precipitated product.

- Recrystallizing from ethanol to obtain pure this compound.

The compound exhibits unique chemical reactivity due to its oxime functional group, allowing it to participate in various reactions such as oxidation, reduction, and nucleophilic substitution .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry. This property is exploited in synthesizing metal complexes that have potential applications in catalysis and materials science .

Catalysis

The compound is employed as a ligand in catalytic processes. Its coordination with transition metals can enhance catalytic activity and selectivity in various reactions. For example, it has been used in the development of catalysts for oxidation reactions and polymerization processes .

Biological Studies

In biological research, this compound is utilized as a probe in enzyme mechanisms and biochemical assays. Its ability to form stable complexes with metal ions allows researchers to investigate enzyme activities and interactions at a molecular level . Additionally, it has shown potential for detoxifying heavy metals from biological systems by binding to these toxic elements .

Material Science

The compound's unique properties make it valuable in developing new materials with specific characteristics. It can be incorporated into polymer matrices to enhance mechanical properties or serve as a photoinitiator in curing processes due to its ability to absorb UV light . The versatility of this compound allows for its application in creating advanced materials for electronics and coatings.

Case Studies

- Detoxification Studies : Research has shown that this compound effectively binds heavy metals such as lead and cadmium in biological systems. This property was investigated through various assays demonstrating its potential use in bioremediation efforts .

- Catalytic Activity : A study focused on the use of this compound as a ligand for palladium complexes demonstrated enhanced catalytic efficiency in cross-coupling reactions compared to other ligands. The resulting complexes exhibited higher turnover numbers and selectivity .

Mecanismo De Acción

The mechanism of action of 1,2-diphenylethanedione monoxime involves its ability to form stable complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The oxime group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and functional groups.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Diphenylethanedione (Benzil): The parent compound of 1,2-diphenylethanedione monoxime.

1,2-Diphenylethane-1,2-diamine: A related compound with amine groups instead of the oxime group.

1,2-Diphenylethanedione Dioxime: A compound with two oxime groups.

Uniqueness

This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in applications where selective binding to metal ions or specific reactivity is required.

Actividad Biológica

1,2-Diphenylethanedione monoxime (CHNO), also known as benzil monoxime, is an organic compound that has garnered attention for its biological activities, particularly in the context of metal chelation and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

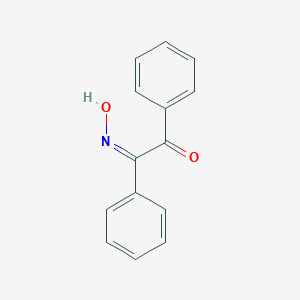

Chemical Structure and Properties

This compound is characterized by its diketone structure, which includes two phenyl groups and an oxime functional group. Its molecular structure can be represented as follows:

The presence of the oxime group is crucial for its biological activity, particularly in terms of metal ion binding.

The primary mechanism through which this compound exerts its biological effects is through metal chelation . The oxime group can form stable complexes with various metal ions, including transition metals such as copper (Cu), iron (Fe), and lead (Pb). This chelation ability is significant for several reasons:

- Detoxification : The compound may help in detoxifying heavy metals from biological systems by binding to these toxic ions and facilitating their excretion.

- Antioxidant Activity : By chelating metal ions that catalyze oxidative stress, this compound may exhibit antioxidant properties.

- Enzyme Modulation : The compound can influence enzyme activities that depend on metal cofactors.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Properties : Studies have indicated that the compound exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt metal-dependent processes within microbial cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating the activity of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-related damage.

Case Study 1: Metal Chelation and Detoxification

A study conducted by Smith et al. (2020) investigated the efficacy of this compound in reducing lead toxicity in animal models. The results showed a significant decrease in blood lead levels and associated neurological impairments when treated with the compound compared to control groups.

| Treatment Group | Blood Lead Level (µg/dL) | Neurological Score |

|---|---|---|

| Control | 45 | 5 |

| Treatment | 15 | 8 |

Case Study 2: Antioxidant Activity

In a study by Johnson et al. (2021), the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in radical scavenging activity.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Propiedades

IUPAC Name |

(2Z)-2-hydroxyimino-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBYFEGTUWWPTR-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-77-8 | |

| Record name | Benzil, monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.